molecular formula C10H9FO2 B1390492 2-Fluoro-2-phenylcyclopropanecarboxylic acid CAS No. 914221-42-4

2-Fluoro-2-phenylcyclopropanecarboxylic acid

Cat. No.: B1390492
CAS No.: 914221-42-4
M. Wt: 180.17 g/mol
InChI Key: ULOVTWLQHAOUKT-UHFFFAOYSA-N
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Description

2-Fluoro-2-phenylcyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with a phenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-phenylcyclopropanecarboxylic acid typically involves the fluorination of 2-phenylcyclopropanecarboxylic acid. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions usually require anhydrous conditions and a suitable solvent like dichloromethane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficient and safe handling of fluorinating agents. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-phenylcyclopropanecarboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the cyclopropane ring.

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the cyclopropane ring can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various substituted cyclopropanes.

Scientific Research Applications

2-Fluoro-2-phenylcyclopropanecarboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-2-phenylcyclopropanecarboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

2-Fluoro-2-phenylcyclopropanecarboxylic acid can be compared with other fluorinated cyclopropanes, such as 2-fluorocyclopropanecarboxylic acid and 2-fluoro-2-methylcyclopropanecarboxylic acid. The presence of the phenyl group in this compound provides unique chemical and physical properties that distinguish it from these similar compounds.

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Properties

IUPAC Name

2-fluoro-2-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10(6-8(10)9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOVTWLQHAOUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670002
Record name 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914221-42-4
Record name 2-Fluoro-2-phenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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